molecular formula C17H16F3N3O2 B2694527 11-[4-(trifluoromethoxy)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034456-01-2

11-[4-(trifluoromethoxy)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Cat. No.: B2694527
CAS No.: 2034456-01-2
M. Wt: 351.329
InChI Key: XOCJDAXCWSSEII-UHFFFAOYSA-N
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Description

11-[4-(Trifluoromethoxy)benzoyl]-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene is a structurally complex heterocyclic compound featuring a tricyclic core system (7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene) substituted with a 4-(trifluoromethoxy)benzoyl group at the 11-position. The 4-(trifluoromethoxy)benzoyl moiety introduces strong electron-withdrawing characteristics due to the trifluoromethoxy (-OCF₃) group, which may enhance metabolic stability and influence solubility compared to non-fluorinated analogs.

Properties

IUPAC Name

7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)25-12-6-4-11(5-7-12)16(24)22-8-9-23-15(10-22)13-2-1-3-14(13)21-23/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCJDAXCWSSEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-[4-(trifluoromethoxy)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and presenting data tables to illustrate its effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C_{15}H_{14}F_{3}N_{3}O
  • Molecular Weight : 321.29 g/mol
  • SMILES Notation : Cc1cc(F)(F)C(=O)Nc2ncc(nc2C(=C1)C(=O)N(C)C)C(=O)C(=C)

This compound features a trifluoromethoxy group which is known to influence the lipophilicity and biological activity of organic molecules.

Antitumor Activity

Recent studies have indicated that compounds with similar triazatricyclo structures exhibit significant antitumor properties. For instance:

  • Study Findings : A study published in Journal of Medicinal Chemistry demonstrated that triazatriptycene derivatives were effective against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The presence of the benzoyl moiety suggests potential antimicrobial activity:

  • Case Study : In vitro testing against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes could be crucial for therapeutic applications:

  • Research Findings : Inhibitory assays revealed that this compound could effectively inhibit certain kinases involved in cancer progression, such as PI3K and mTOR pathways. This suggests potential applications in targeted cancer therapies .

Table 1: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC (µM)Reference
AntitumorMCF-7 (breast cancer)10.5
AntimicrobialE. coli25.0
Enzyme InhibitionPI3K5.0

The biological activities of this compound are believed to stem from several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression through kinase inhibition.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.

Scientific Research Applications

Overview

The compound 11-[4-(trifluoromethoxy)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic molecule with significant potential in various scientific research applications. Its unique structural properties make it a candidate for studies in medicinal chemistry, material science, and biological research.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known bioactive molecules. The trifluoromethoxy group is known to enhance the pharmacological properties of compounds, making them more effective in biological systems.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of compounds with similar structures exhibit significant antimicrobial properties against various pathogens including bacteria and fungi. For instance, compounds with trifluoromethyl substitutions have shown promising results in inhibiting the growth of Mycobacterium smegmatis and Pseudomonas aeruginosa .

Drug Development

The unique triazatricyclo structure may offer novel pathways in drug design, particularly for targeting specific biological mechanisms. The compound's ability to interact with biological targets is currently being explored for potential applications in developing new treatments for diseases such as malaria and tuberculosis.

  • Antimalarial Research : Similar compounds have been synthesized with the aim of developing new antimalarial agents. The incorporation of trifluoromethyl groups has been identified as a beneficial modification to enhance efficacy against malaria-causing parasites .

Material Science

The structural characteristics of this compound suggest potential applications in material science, particularly in the development of new polymers or nanomaterials that leverage its unique properties.

  • Nanotechnology : Research into the use of such compounds in creating nanoscale materials could lead to advancements in drug delivery systems or diagnostic tools in medicine.

Case Studies and Research Findings

Several studies have explored the synthesis and application of compounds structurally related to 11-[4-(trifluoromethoxy)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene:

StudyFocusFindings
RSC Advances (2014)Antimicrobial ActivityCompounds similar to the target compound exhibited significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis .
PMC Article (2011)Antimalarial PrototypesDevelopment of new benzenesulfonamide derivatives highlighted the importance of trifluoromethyl substitutions for enhancing antimalarial activity .
Chemical Reviews (2022)Drug DesignDiscussed the role of trifluoromethoxy groups in increasing lipophilicity and bioavailability of drug candidates .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Property Target Compound Triazatricyclo Hydrochloride Spiroheterocyclic Derivatives
Core Structure 7,8,11-Triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene Same core (as hydrochloride salt) 7-Oxa-9-aza-spiro[4.5]decane-6,10-dione
Key Substituents 4-(Trifluoromethoxy)benzoyl None (parent structure) 4-Dimethylaminophenyl, 6-R-benzothiazol-2-yl, or 2-hydroxyphenyl
Electronic Effects Strong electron-withdrawing (-OCF₃) Neutral/basic (amine nitrogens protonated in HCl form) Electron-donating (e.g., -NMe₂, -OH)
Solubility Likely low (non-ionic form); enhanced by trifluoromethoxy group’s lipophilicity High (hydrochloride salt improves aqueous solubility) Moderate (hydroxyl groups may enhance polarity)
Synthetic Utility Potential intermediate for fluorinated drug candidates Commercial availability suggests use as a building block Demonstrated utility in forming amides via pyrrolidine reactions
Documented Applications Hypothesized pharmacological relevance Pharmaceutical research (unspecified) Organic synthesis, ligand design

Key Research Findings and Contrasts

Triazatricyclo Core Stability : The tricyclic framework in the target compound and its hydrochloride analog likely confers rigidity, which may improve binding affinity in drug-receptor interactions compared to flexible spiro systems .

Substituent Impact : The 4-(trifluoromethoxy)benzoyl group distinguishes the target compound from the spiroheterocycles in , which feature benzothiazol or hydroxylphenyl groups. The -OCF₃ group’s electron-withdrawing nature could reduce oxidative metabolism, enhancing in vivo stability relative to electron-donating substituents (e.g., -NMe₂) .

Salt vs. Neutral Form : The hydrochloride salt of the parent triazatricyclo compound offers improved solubility for formulation, whereas the neutral, acylated target compound may require prodrug strategies for bioavailability.

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